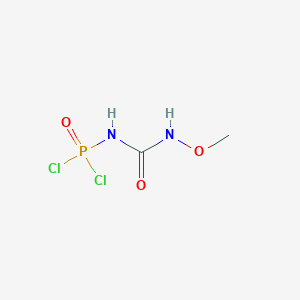
(Methoxycarbamoyl)phosphoramidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methoxycarbamoyl)phosphoramidic dichloride is a chemical compound with the molecular formula C2H6Cl2NO2P. It is a member of the organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and industry. This compound is particularly notable for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Methoxycarbamoyl)phosphoramidic dichloride can be synthesized through several methods. One common approach involves the reaction of phosphorus oxychloride with methoxyamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are carefully monitored and controlled. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Methoxycarbamoyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form phosphoramidates and phosphonates.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include phosphoramidates, phosphonates, and phosphoric acid derivatives .
Applications De Recherche Scientifique
(Methoxycarbamoyl)phosphoramidic dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Methoxycarbamoyl)phosphoramidic dichloride involves its ability to react with nucleophiles, forming stable phosphorus-nitrogen or phosphorus-oxygen bonds. This reactivity is exploited in various chemical and biological applications, where it can modify enzymes or other biological molecules by forming covalent bonds with specific functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamidophosphoric dichloride: Similar in structure but contains dimethylamido groups instead of methoxycarbamoyl groups.
Methylphosphonic dichloride: Another organophosphorus compound with different substituents on the phosphorus atom.
Uniqueness
(Methoxycarbamoyl)phosphoramidic dichloride is unique due to its specific functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical reactions is required .
Propriétés
Numéro CAS |
14898-71-6 |
|---|---|
Formule moléculaire |
C2H5Cl2N2O3P |
Poids moléculaire |
206.95 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-3-methoxyurea |
InChI |
InChI=1S/C2H5Cl2N2O3P/c1-9-5-2(7)6-10(3,4)8/h1H3,(H2,5,6,7,8) |
Clé InChI |
NFNKAFWLANJCIV-UHFFFAOYSA-N |
SMILES canonique |
CONC(=O)NP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
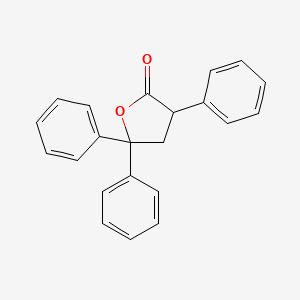
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)


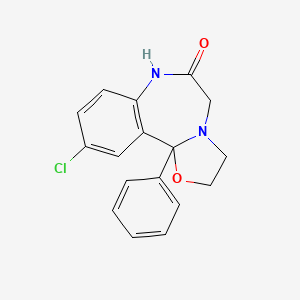
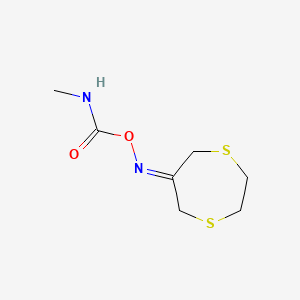
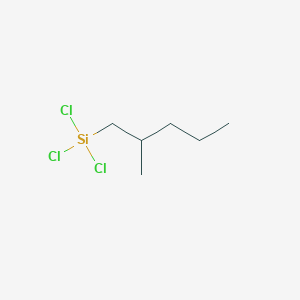

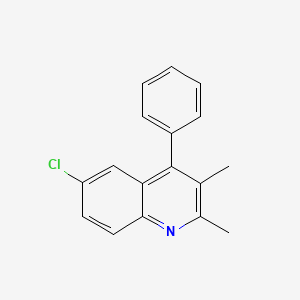
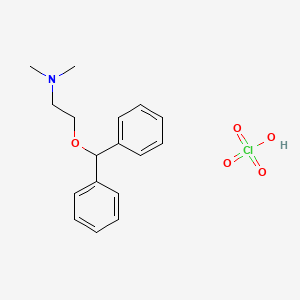

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
